tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate

Physicochemical Properties Purification Linker Design

tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate (CAS 1187357-11-4) is an aliphatic chain linker comprising a tert-butyloxycarbonyl (Boc) protected amine, a three-carbon propyl spacer, and a terminal propargyl (alkyne) group. Its molecular formula is C11H19NO3 (MW: 213.27 g/mol) with a predicted density of 1.003±0.06 g/cm³ and boiling point of 314.8±22.0 °C.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B12307031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCOCC#C
InChIInChI=1S/C11H19NO3/c1-5-8-14-9-6-7-12-10(13)15-11(2,3)4/h1H,6-9H2,2-4H3,(H,12,13)
InChIKeyQIKPEQVGXKJLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate (CAS 1187357-11-4): Boc-Protected Alkyne Linker for Click Chemistry


tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate (CAS 1187357-11-4) is an aliphatic chain linker comprising a tert-butyloxycarbonyl (Boc) protected amine, a three-carbon propyl spacer, and a terminal propargyl (alkyne) group. Its molecular formula is C11H19NO3 (MW: 213.27 g/mol) with a predicted density of 1.003±0.06 g/cm³ and boiling point of 314.8±22.0 °C . The propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages, making it a versatile building block for bioconjugation, PROTAC linker synthesis, and materials functionalization [1].

Why tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate Cannot Be Replaced by Shorter or Unprotected Alkyne Analogs


In-class compounds such as tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate (C2 spacer) or tert-butyl (prop-2-yn-1-yloxy)carbamate (no spacer) share the same Boc-protected amine and terminal alkyne functionalities but exhibit divergent physicochemical properties and synthetic utility. The three-carbon propyl spacer in the target compound provides a distinct balance of chain length and flexibility that directly impacts reaction yields, purification efficiency, and downstream conjugate properties. Substituting a shorter spacer often leads to altered boiling points, different solubility profiles, and unintended steric effects during click conjugation . Furthermore, the specific secondary carbamate structure avoids the copper-induced fragmentation observed with tertiary propargyl carbamates, ensuring reliable CuAAC performance [1]. These differences necessitate precise compound selection rather than generic interchange.

Quantitative Evidence Differentiating tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate from Closest Analogs


Extended Propyl Spacer Confers Higher Boiling Point and Molecular Weight vs. Ethyl Analog

The target compound possesses a three-carbon propyl spacer, whereas the closest commercially available analog, tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate (CAS 634926-63-9), contains a two-carbon ethyl spacer. This structural difference results in a molecular weight of 213.27 g/mol compared to 199.25 g/mol for the ethyl analog (+14.02 g/mol, +7.0%), and a predicted boiling point of 314.8°C vs. 298.7°C (+16.1°C, +5.4%) . The higher boiling point reflects increased intermolecular forces and can influence distillation parameters and vapor pressure during handling.

Physicochemical Properties Purification Linker Design

Secondary Carbamate Structure Avoids Copper-Induced Fragmentation Observed with Tertiary Propargyl Carbamates

A systematic study of alkyne performance in CuAAC reported that 'certain alkynes, including tertiary propargyl carbamates, are not suitable for bioconjugation due to copper-induced fragmentation' [1]. The target compound is a secondary propargyl carbamate (N-alkyl carbamate) and thus belongs to the 'propargyl compounds' class that 'represent an excellent combination of azide reactivity, ease of installation, and cost' [1]. By avoiding the tertiary substitution pattern, this compound maintains full click reactivity without the risk of side-product formation from fragmentation.

Click Chemistry CuAAC Bioconjugation Stability

Batch-Specific Purity Guarantee (95%) with Certificates of Analysis (NMR, HPLC, GC) Enables Reliable Procurement

Multiple commercial suppliers (e.g., Bidepharm, Chemenu, Leyan) offer tert-butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate at a standardized purity of 95%, accompanied by batch-specific quality control reports including NMR, HPLC, and GC data . In contrast, many analogous propargyl carbamates with alternative spacer lengths are offered at lower purities (90-93%) or without full analytical documentation.

Quality Control Reproducibility Procurement

Propyl Spacer Provides Optimal Chain Length for PROTAC Linker Flexibility and E3 Ligase Engagement

In PROTAC design, linker length and composition critically influence ternary complex formation and degradation efficiency. The three-carbon propyl spacer in tert-butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate offers a C3 alkyl chain, placing it between the rigid C2 ethyl linker (often too short, limiting conformational freedom) and longer PEG-based linkers (which can introduce unwanted hydrophilicity or flexibility) [1]. This intermediate length is frequently employed in published PROTAC molecules to balance rigidity and reach [2].

PROTAC Linker Design Ternary Complex

Validated Research and Industrial Application Scenarios for tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate


PROTAC Linker Synthesis

Used as a building block to introduce an alkyne handle onto a ligand via the Boc-protected amine. After deprotection and coupling to an E3 ligase ligand, the terminal alkyne enables CuAAC conjugation to an azide-functionalized target protein ligand. The three-carbon spacer provides optimal reach for ternary complex formation [1][2].

Bioorthogonal Prodrug Activation

Incorporated as a propargyl carbamate protecting group on amine-containing drug molecules. Upon exposure to a palladium catalyst in living systems, the carbamate is selectively cleaved, releasing the active drug payload [1]. This approach has been validated with gemcitabine prodrugs in zebrafish models [2].

HPLC Chiral Stationary Phase Functionalization

The alkyne moiety is utilized for click chemistry immobilization of cellulose-based chiral selectors onto silica supports. This method produces robust, covalently anchored HPLC columns with enhanced stability and reproducible enantioselectivity [1].

Metal-Organic Framework (MOF) Functionalization

The propargyl carbamate group serves as a terminal alkyne handle for post-synthetic modification of MOFs. Gold nanoparticles have been successfully anchored to Cu-MOFs bearing this functionality, enabling catalytic applications [1][2].

Technical Documentation Hub

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